molecular formula C15H16N2O2 B12347689 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester

Cat. No.: B12347689
M. Wt: 256.30 g/mol
InChI Key: IOJVGOPTAAQBLB-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester is a heterocyclic organic compound It is characterized by a pyrazole ring substituted with a naphthalenyl group at the 5-position and a carboxylic acid methyl ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester typically involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and naphthalenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-1-phenyl-
  • 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Uniqueness

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 5-naphthalen-2-ylpyrazolidine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13-14,16-17H,9H2,1H3

InChI Key

IOJVGOPTAAQBLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NN1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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